An In-Depth Technical Guide to the Core Properties of 2,7-Diazaspiro[3.5]nonane
An In-Depth Technical Guide to the Core Properties of 2,7-Diazaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity, favorable physicochemical properties, and synthetic tractability is perpetual. The concept of "privileged structures," molecular frameworks that can provide ligands for diverse biological targets, has guided the development of many successful therapeutics.[1][2] Among these, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity and escape the "flatland" of traditional aromatic ring systems, often leading to improved metabolic stability and target selectivity.[3][4] The 2,7-diazaspiro[3.5]nonane scaffold, a unique fusion of an azetidine and a piperidine ring sharing a single carbon atom, has emerged as a particularly valuable building block in drug discovery. Its distinct topology and the differential reactivity of its two secondary amine nitrogens make it a versatile platform for the synthesis of complex molecules with diverse pharmacological applications.[5][6] This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this important scaffold.
Core Chemical and Physical Properties
The 2,7-diazaspiro[3.5]nonane scaffold possesses a unique combination of a strained four-membered ring and a more flexible six-membered ring. This structural arrangement dictates its physical and chemical characteristics.
Structure and Identification
-
IUPAC Name: 2,7-diazaspiro[3.5]nonane[7]
-
CAS Number: 136098-14-1[7]
-
Molecular Formula: C₇H₁₄N₂[7]
-
Molecular Weight: 126.20 g/mol [7]
-
Canonical SMILES: C1CNCCC12CNC2[7]
-
InChIKey: DROZYMFJWSYDRY-UHFFFAOYSA-N[7]
Physicochemical Data
| Property | Value/Information | Source |
| Molecular Weight | 126.20 g/mol | [7] |
| XLogP3-AA | -0.3 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Topological Polar Surface Area | 24.1 Ų | [7] |
| pKa (predicted) | 10.51 ± 0.20 (for a derivative) | [8] |
| Boiling Point (predicted) | 277.6 ± 40.0 °C (for a derivative) | [9] |
| Melting Point | Not available for the free base. The dihydrochloride salt of derivatives is typically a solid. | [10] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. The solubility of organic compounds is a key factor in many chemical applications.[11] |
Synthesis of the 2,7-Diazaspiro[3.5]nonane Scaffold
The synthesis of the 2,7-diazaspiro[3.5]nonane core has been approached through various multi-step sequences, often involving the construction of the spirocyclic center through cyclization reactions. Below is a representative, multi-step synthesis protocol adapted from the patent literature, which provides a logical pathway for its preparation.
Synthetic Workflow Diagram
Caption: A plausible synthetic route to the 2,7-diazaspiro[3.5]nonane core.
Detailed Experimental Protocol (Illustrative)
This protocol is a composite representation based on common organic synthesis techniques and patent literature descriptions.
Step 1: Synthesis of Diethyl 2-(N-tosyl-4-piperidyl)malonate
-
To a solution of diethyl malonate in a suitable aprotic solvent (e.g., THF, DMF), add a strong base (e.g., NaH) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of N-tosyl-bis(2-chloroethyl)amine in the same solvent dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Reduction to the Diol
-
Dissolve the purified malonate ester in a dry, ethereal solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add a solution of a reducing agent (e.g., lithium aluminum hydride) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with the solvent. Concentrate the filtrate to obtain the crude diol.
Step 3 & 4: Formation of the Azetidine Ring
-
The diol can be converted to a di-mesylate or di-tosylate followed by intramolecular cyclization with a suitable nitrogen source to form the azetidine ring. This is a common strategy for forming four-membered rings.
Step 5: Deprotection
-
The N-tosyl protecting group on the piperidine nitrogen can be removed under various reducing conditions (e.g., sodium in liquid ammonia) to yield the final 2,7-diazaspiro[3.5]nonane.
Note: The synthesis of spirocyclic systems can be complex, and optimization of each step is crucial for achieving good overall yields.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 2,7-diazaspiro[3.5]nonane. While specific spectra for the parent compound are not widely published, the expected spectral characteristics can be inferred from the functional groups present.[12][13]
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear in the downfield region (typically 2.5-3.5 ppm). The N-H protons will likely appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.[2][14][15]
-
¹³C NMR: The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons bonded to nitrogen will be deshielded and appear in the range of 40-60 ppm. The spirocyclic carbon, being a quaternary carbon, will likely have a weak signal.[16][17]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the N-H and C-N bonds.[18][19]
-
N-H Stretching: As a secondary amine, a single, sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹. This band is typically weaker than the O-H stretch of alcohols.[6][20]
-
C-N Stretching: Aliphatic C-N stretching vibrations typically appear as medium to weak bands in the 1020-1250 cm⁻¹ region.[6][7]
-
N-H Bending: A broad absorption due to N-H wagging may be observed in the 665-910 cm⁻¹ range.[6]
Reactivity and Chemical Transformations
The two secondary amine groups of 2,7-diazaspiro[3.5]nonane are the primary sites of reactivity. The azetidine nitrogen (N-2) and the piperidine nitrogen (N-7) exhibit different steric and electronic environments, which can potentially be exploited for selective functionalization.
Key Reactions
-
N-Alkylation: Both nitrogen atoms can be alkylated using alkyl halides in the presence of a base (e.g., K₂CO₃, Et₃N) or via reductive amination with aldehydes or ketones.
-
N-Acylation: Reaction with acyl chlorides or anhydrides, typically in the presence of a base, will form the corresponding amides. This is a common method for introducing a variety of substituents.
-
N-Boc Protection: The secondary amines can be readily protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This is a crucial step in many synthetic sequences to allow for selective manipulation of other functional groups.[21][22]
Reactivity Workflow
Caption: Common chemical transformations of the 2,7-diazaspiro[3.5]nonane scaffold.
Biological Significance and Applications in Drug Discovery
The rigid, three-dimensional structure of 2,7-diazaspiro[3.5]nonane makes it an attractive scaffold for positioning substituents in precise orientations to interact with biological targets. This has led to its exploration in various drug discovery programs.
A Privileged Scaffold for Kinase Inhibition: Targeting KRAS G12C
A landmark application of the 2,7-diazaspiro[3.5]nonane scaffold is in the development of covalent inhibitors for KRAS G12C, a prevalent and previously "undruggable" oncogenic mutant. The RAS protein is a key node in cellular signaling pathways that control cell proliferation and differentiation.[20]
In a series of potent covalent inhibitors, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety was identified as a crucial component that binds to the switch-II pocket of the KRAS G12C protein. The spirocyclic scaffold likely contributes to the optimal positioning of the acryloyl "warhead" for covalent modification of the mutant cysteine residue, while also improving metabolic stability.[20]
The KRAS Signaling Pathway
The KRAS protein, when activated, triggers a cascade of downstream signaling events, primarily through the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to uncontrolled cell growth.[5][20]
Caption: Simplified KRAS signaling pathway, a key target in oncology.
Safety and Handling
-
General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
2,7-Diazaspiro[3.5]nonane is a compelling and valuable scaffold for modern drug discovery. Its unique three-dimensional structure, combined with the presence of two modifiable nitrogen atoms, provides a versatile platform for the synthesis of novel chemical entities. The successful application of this scaffold in the development of potent KRAS G12C inhibitors underscores its potential for addressing challenging biological targets. As synthetic methodologies for its preparation become more refined and accessible, the 2,7-diazaspiro[3.5]nonane core is poised to become an increasingly important tool in the arsenal of medicinal chemists.
References
- The features of IR spectrum. (URL: not available)
- General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (URL: not available)
-
IR: amines. (URL: [Link])
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed. (URL: [Link])
-
KRAS G12C signaling, mechanisms of resistance, and strategies of... - ResearchGate. (URL: [Link])
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (URL: [Link])
-
2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem - NIH. (URL: [Link])
-
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride - PubChem. (URL: [Link])
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (URL: [Link])
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (URL: [Link])
-
Octanol-water partition coefficient - Wikipedia. (URL: [Link])
-
Calculating partition coefficients of small molecules in octanol/water and cyclohexane/water - PMC - NIH. (URL: [Link])
- Experiment 1 - Melting Points. (URL: not available)
-
Octanol-Water Partition Coefficients of Simple Organic Compounds - Standard Reference Data. (URL: [Link])
- Proton NMR chemical shifts and coupling constants for brain metabolites. (URL: not available)
- The features of IR spectrum. (URL: not available)
-
IR Absorption Table. (URL: [Link])
- 1H NMR 2 0.4 2 3 6 13C{1H} NMR. (URL: not available)
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935. (URL: [Link])
-
Privileged Scaffolds in Medicinal Chemistry: An Introduction -.: LASSBIO -UFRJ :. (URL: [Link])
- Basic 1H- and 13C-NMR Spectroscopy. (URL: not available)
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (URL: [Link])
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry. (URL: [Link])
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. (URL: [Link])
-
13C Carbon NMR Spectroscopy - Chemistry Steps. (URL: [Link])
-
Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect - Modgraph. (URL: [Link])
-
Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3′,4,4′,7-flavanpentol | Request PDF - ResearchGate. (URL: [Link])
-
Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol - PubMed. (URL: [Link])
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchGate. (URL: [Link])
-
Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. (URL: [Link])
-
Experimental Procedures - The Royal Society of Chemistry. (URL: [Link])
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - MDPI. (URL: [Link])
-
Phenylmethyl 2,6-diazaspiro[3.5]nonane-2-carboxylate - CAS Common Chemistry. (URL: [Link])
Sources
- 1. Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Calculating partition coefficients of small molecules in octanol/water and cyclohexane/water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,7-Diazaspiro[3.5]nonane, 7-(5-bromo-3-pyridinyl)- CAS#: 2282298-01-3 [m.chemicalbook.com]
- 9. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 10. 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. rsc.org [rsc.org]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. 1610028-42-6|2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride|BLD Pharm [bldpharm.com]
- 15. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. acadiau.ca [acadiau.ca]
- 17. First principle computational study on the full conformational space of L-proline diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. 2,7-Diazaspiro[4.4]nonane-1,3-dione, 2-(phenylMethyl)-(1148044-35-2) 1H NMR [m.chemicalbook.com]
- 20. Infrared Spectrometry [www2.chemistry.msu.edu]
- 21. chem.pg.edu.pl [chem.pg.edu.pl]
- 22. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
